2-(2-Methylthiophenyl)benzoic acid

Description

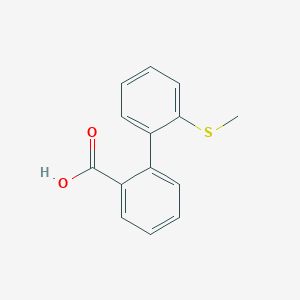

2-(2-Methylthiophenyl)benzoic acid is a benzoic acid derivative featuring a methylthiophenyl substituent at the ortho position of the carboxylic acid group.

Properties

CAS No. |

186295-30-7 |

|---|---|

Molecular Formula |

C12H10O2S |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

2-(2-methylthiophen-3-yl)benzoic acid |

InChI |

InChI=1S/C12H10O2S/c1-8-9(6-7-15-8)10-4-2-3-5-11(10)12(13)14/h2-7H,1H3,(H,13,14) |

InChI Key |

VVYSHUBEEYYGJK-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC=C1C2=CC=CC=C2C(=O)O |

Canonical SMILES |

CC1=C(C=CS1)C2=CC=CC=C2C(=O)O |

Synonyms |

2-(2-Methylthiophenyl)benzoic acid |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Methylthiophenyl)benzoic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(2-Methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methylthiophenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylthiophenyl)benzoic acid involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with proteins, and affect cellular pathways. Specific pathways and targets depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 2-(2-Methylthiophenyl)benzoic acid, highlighting differences in substituents, molecular properties, and applications:

Key Differences in Physicochemical Properties

- Acidity : The methylthio group in this compound is electron-donating, likely resulting in a higher pKa (weaker acid) compared to sulfonyl derivatives like 2-(Methylsulfonyl)benzoic Acid, where the -SO₂CH₃ group is strongly electron-withdrawing .

- Thermal Stability : Thiazole-containing derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) show higher melting points (~140°C) due to aromatic stacking, whereas thioethers may have lower melting points .

Biological Activity

2-(2-Methylthiophenyl)benzoic acid is an organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methylthiophenyl group. Its molecular formula is , and it has a molecular weight of approximately 258.34 g/mol. This unique structure contributes to its reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Benzoic acid and 2-methylthiophenol.

- Reaction Conditions : The reaction is generally performed under acidic conditions to facilitate the formation of the desired product through electrophilic aromatic substitution.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. In a study evaluating various compounds, some derivatives showed promising results with IC90 values indicating effective inhibition at low concentrations (e.g., IC90 ≤ 10 μg/mL) .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound can interact with specific enzymes, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Cellular Pathway Modulation : It may influence various cellular pathways by binding to receptors or other molecular targets, which can alter cellular responses.

Case Studies and Research Findings

-

Antimycobacterial Activity :

Compound IC90 (μg/mL) IC50 (μg/mL) Selectivity Index Compound A 7.57 2.92 0.39 Compound B 2.68 3.11 1.05 -

Inflammatory Response Modulation :

- Studies have indicated that certain derivatives can inhibit enzymes involved in inflammatory processes, thus suggesting potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

- Cytotoxicity Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.